molecular formula C11H17NO2S B12778588 Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- CAS No. 78335-87-2

Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-

Cat. No.: B12778588
CAS No.: 78335-87-2
M. Wt: 227.33 g/mol
InChI Key: RLGNNNSZZAWLAY-UHFFFAOYSA-N
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Description

Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups and one methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethoxybenzaldehyde and methylthiol.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.

    Final Product: The intermediate is then subjected to further chemical reactions, such as methylation and amination, to yield the final product, Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-.

Industrial Production Methods

In an industrial setting, the production of Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: The use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.

    Purification: Techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)-.

Scientific Research Applications

Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Benzeneethanamine, 2,3-dimethoxy-4-(methylthio)- can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include Benzeneethanamine, 3,4-dimethoxy- and Benzeneethanamine, 2,5-dimethoxy-4-(methylthio)-.

    Uniqueness: The presence of the 2,3-dimethoxy and 4-(methylthio) groups distinguishes it from other phenethylamines, potentially leading to unique chemical and biological properties.

Properties

CAS No.

78335-87-2

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

2-(2,3-dimethoxy-4-methylsulfanylphenyl)ethanamine

InChI

InChI=1S/C11H17NO2S/c1-13-10-8(6-7-12)4-5-9(15-3)11(10)14-2/h4-5H,6-7,12H2,1-3H3

InChI Key

RLGNNNSZZAWLAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)SC)CCN

Origin of Product

United States

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